2,2-Dimethyl-1,3-benzodioxole
Overview
Description
2,2-Dimethyl-1,3-benzodioxole is an organic compound with the molecular formula C9H10O2. It is a colorless to light yellow liquid with a boiling point of 182°C and a melting point of 3°C . This compound is known for its unique structure, which includes a benzodioxole ring substituted with two methyl groups at the 2-position. It is used in various chemical syntheses and has applications in multiple scientific fields.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is known that benzodioxole derivatives, which 2,2-Dimethyl-1,3-benzodioxole is a part of, have shown potential anti-tumor activity through induction of apoptosis .
Cellular Effects
Benzodioxole derivatives have been evaluated for their cytotoxic activity against cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-1,3-benzodioxole can be synthesized through the condensation of catechol with ketones or aldehydes in the presence of a Lewis acid catalyst. One efficient method involves using zirconium dioxide/sulfate as a solid superacid catalyst in refluxing benzene or toluene . The reaction typically yields high amounts of the desired product.
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of catechol and dihalomethanes in the presence of concentrated aqueous alkaline solutions and tetraalkylammonium or phosphonium salts . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: It can undergo electrophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with nickel or rhodium catalysts.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
2,2-Dimethyl-1,3-benzodioxole has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,3-Benzodioxole: A parent compound with a similar structure but without the methyl groups.
2,2-Difluoro-1,3-benzodioxole: A fluorinated derivative with different chemical properties.
5-Bromo-2,2-dimethyl-1,3-benzodioxole: A halogenated derivative with distinct reactivity.
Uniqueness: 2,2-Dimethyl-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups at the 2-position enhances its stability and reactivity compared to its unsubstituted counterpart .
Properties
IUPAC Name |
2,2-dimethyl-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBIFYYKIWPTRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC=C2O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301445 | |
Record name | 2,2-Dimethyl-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14005-14-2 | |
Record name | 14005-14-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143506 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Dimethyl-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-2H-1,3-benzodioxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: What is the structure of 2,2-Dimethyl-1,3-benzodioxole and what are its key spectroscopic characteristics?
A1: this compound is a cyclic compound featuring a benzene ring fused to a 1,3-dioxolane ring with two methyl groups at the 2-position. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. Spectroscopically, the polymerization of this compound, occuring at the C4 and C5 positions, has been confirmed using IR and NMR analyses. []
Q2: How does the choice of solvent affect the electropolymerization of this compound?
A2: Studies have shown that the electropolymerization of this compound is significantly influenced by the solvent used. For instance, using boron trifluoride diethyl etherate as the solvent resulted in a considerably lower oxidation potential onset (0.7 V vs. SCE) compared to using acetonitrile containing 0.1 M tetrabutylammonium tetrafluoroborate (1.57 V vs. SCE). This difference highlights the impact of solvent properties on the electrochemical polymerization process. []
Q3: What is the significance of the electrical conductivity observed in Poly(this compound) films?
A3: Poly(this compound) films, obtained through electropolymerization in boron trifluoride diethyl etherate, exhibited an electrical conductivity of 0.23 S cm-1. This property suggests potential applications of this polymer in areas like conductive coatings or electronic materials. []
Q4: How can this compound be used in the synthesis of functionalized nanoparticles?
A4: this compound serves as a starting point for synthesizing catechol-poly(ethylene glycol) (CA-PEG) ligands. These ligands, due to the presence of the catechol moiety, can effectively bind to metal oxide nanoparticles. This binding facilitates the functionalization and solubilization of nanoparticles in aqueous environments, opening possibilities for applications in various fields. []
Q5: What is the role of this compound in the synthesis of optically active myo-inositol phosphates?
A5: Derivatives of this compound, specifically (3aR,4S,7S,7aR)-rel-3a,4,7,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,7-diol diacetate, are employed as key intermediates in the synthesis of optically active myo-inositol mono- and bisphosphates. These phosphates play crucial roles in various cellular processes. []
Q6: How is this compound synthesized in a mass spectrometric environment?
A6: The synthesis of this compound can be achieved within the chemical ionization chamber of a mass spectrometer. This reaction involves reacting catechol with acetone in the presence of a protic medium, specifically CH5+. This approach allows for the direct observation and characterization of the reaction product using mass spectrometry techniques. []
Q7: How do substituents on the 1,3-cyclohexadiene ring influence the Diels-Alder reaction with N-phenylmaleimide?
A7: Studies using derivatives of cis-3,5-cyclohexadiene-1,2-diol, including this compound derivatives, in Diels-Alder reactions with N-phenylmaleimide reveal the impact of substituents on the reaction's stereoselectivity. The presence of allylic oxygen substitution significantly influences the facial selectivity, highlighting the role of steric and electronic factors in these reactions. []
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